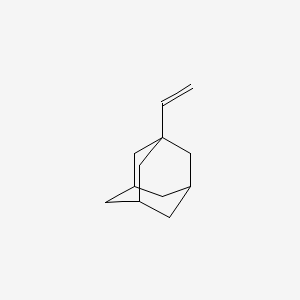
Tert-butyl 3-(butylamino)propanoate
Overview
Description
Tert-butyl 3-(butylamino)propanoate is a synthetic organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl esters, including tert-butyl 3-(butylamino)propanoate, often involves the use of tert-butanol and anhydrous magnesium sulfate as reagents. One common method is the mineral acid-catalyzed addition of isobutene to amino acids . This method has been improved for safety and efficiency, utilizing a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate .
Industrial Production Methods: Industrial production methods for tert-butyl esters typically involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and safety, ensuring that the production is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(butylamino)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity of the compound, often accelerating reaction rates due to the Thorpe-Ingold effect .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for studying biochemical pathways. In industry, it can be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(butylamino)propanoate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways may vary depending on the context of its use, but generally involve the modulation of biochemical processes through its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl 3-(butylamino)propanoate include other tert-butyl esters and amino acid derivatives. Examples include tert-butyl 3-(3-aminopropoxy)propanoate and tert-butyl 3-(4-chlorobenzyl)amino propanoate .
Uniqueness: this compound is unique due to its specific chemical structure, which combines the tert-butyl ester and butylamino groupsThe presence of the tert-butyl group can enhance the stability and reactivity of the compound, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-(butylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-5-6-8-12-9-7-10(13)14-11(2,3)4/h12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYLFPXKKQMEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione](/img/structure/B3277426.png)




![Carbamic acid, N-[3-[(aminothioxomethyl)amino]-4-methylphenyl]-, 1,1-dimethylethyl ester](/img/structure/B3277482.png)


![2,6-Dimethylbenzo[b]thiophene](/img/structure/B3277498.png)


